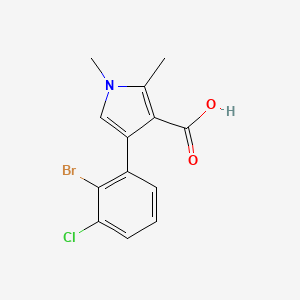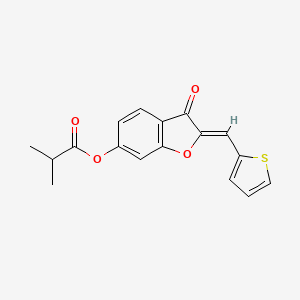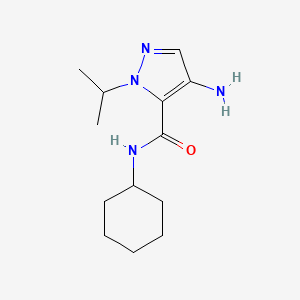
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1-isonicotinoylpiperidine.
Formation of Urea Derivative: The key step involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative of 1-isonicotinoylpiperidine under controlled conditions to form the urea linkage.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling Up: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxyl derivative, while substitution could result in various substituted urea derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways or inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(piperidin-4-yl)urea: Lacks the isonicotinoyl group.
1-(5-Chloro-2-methoxyphenyl)-3-(methyl)urea: Lacks the piperidinyl group.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is unique due to the presence of both the isonicotinoyl and piperidinyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-28-18-3-2-16(21)12-17(18)24-20(27)23-13-14-6-10-25(11-7-14)19(26)15-4-8-22-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGDHQQAJSCDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383473.png)
![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)
![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)
![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2383477.png)



![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)




